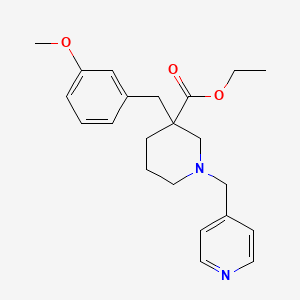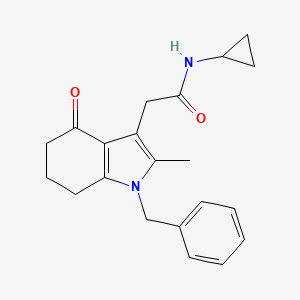![molecular formula C27H36N4O2 B4255540 1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine](/img/structure/B4255540.png)
1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine
Übersicht
Beschreibung
The compound “1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine” is a complex organic molecule featuring multiple functional groups, including piperidine, pyrazole, and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine” typically involves multi-step organic reactions. The initial steps often include the formation of the piperidine and pyrazole rings, followed by the introduction of the methoxyphenyl groups through electrophilic aromatic substitution reactions. The final steps involve the coupling of these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the piperidine ring, converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study various biochemical pathways. Its structure allows it to interact with multiple biological targets, making it useful in drug discovery and development.
Medicine
Medically, the compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to act as an agonist or antagonist at various receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Wirkmechanismus
The mechanism of action of “1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine” involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the piperidine and pyrazole rings.
4,4’-Difluorobenzophenone: This compound contains aromatic rings but differs significantly in its overall structure and functional groups.
Uniqueness
The uniqueness of “1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine” lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-30(20-24-18-28-29-27(24)23-6-10-26(33-3)11-7-23)19-22-13-16-31(17-14-22)15-12-21-4-8-25(32-2)9-5-21/h4-11,18,22H,12-17,19-20H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTSBRFKPRHTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)CC3=C(NN=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-(2-furylmethyl)-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]piperazin-2-yl}ethanol](/img/structure/B4255458.png)
![3-[4-(4-methoxyphenoxy)-1-piperidinyl]-5-(3-methoxyphenyl)-1,2,4-triazine](/img/structure/B4255465.png)
![{2,4,6-trimethyl-3-[({2-[(3-methylpyridin-2-yl)amino]ethyl}amino)methyl]phenyl}methanol](/img/structure/B4255471.png)
![methyl 1-{2-[(1-cyclohexyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B4255477.png)
![4-(4-chlorophenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidin-4-ol](/img/structure/B4255480.png)
![7-[2-(1H-pyrazol-1-yl)benzoyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4255483.png)
![2-({1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4255486.png)
![methyl 1-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B4255500.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4255501.png)
![1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-propoxypiperidine](/img/structure/B4255503.png)
![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4255520.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-[(diethylamino)methyl]-5-ethyl-2-furamide](/img/structure/B4255523.png)


